(4-Chloro-2-isobutoxyphenyl)methanol

Description

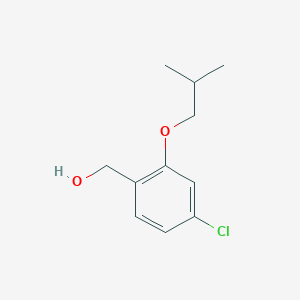

(4-Chloro-2-isobutoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a chloro group at the para position, an isobutoxy group at the ortho position, and a hydroxymethyl (–CH2OH) functional group. Its molecular formula is C11H15ClO2, with a molecular weight of 214.69 g/mol. The isobutoxy substituent contributes to its lipophilicity, while the hydroxymethyl group enhances reactivity in esterification or oxidation reactions .

Properties

Molecular Formula |

C11H15ClO2 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

[4-chloro-2-(2-methylpropoxy)phenyl]methanol |

InChI |

InChI=1S/C11H15ClO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 |

InChI Key |

JIQFPXXONJVAKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-isobutoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with isobutyl bromide in the presence of a base to form 4-chloro-2-isobutoxyphenol. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-isobutoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chloro-2-isobutoxybenzaldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(4-Chloro-2-isobutoxyphenyl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Chloro-2-isobutoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent type, position, and functional groups, leading to variations in physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|

| (4-Chloro-2-isobutoxyphenyl)methanol | –Cl (para), –OCH2CH(CH2)2 (ortho), –CH2OH | 214.69 | Pharmaceutical intermediate |

| [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol | –Br, –Cl, –F (halogen mix), –O–, –CH2OH | 331.56 | Antimicrobial candidate |

| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | –Cl (para), –OH (para), ketone (–CO–) | 248.68* | Impurity in drug synthesis |

| 2-(4-Isobutylphenyl)prop-2-enoic acid | –CH2CH(CH2)2 (para), –CH2C(=O)OH | 206.28 | Anti-inflammatory agent precursor |

*Calculated based on formula C13H9ClO2.

Physicochemical Properties

- Lipophilicity: The isobutoxy group in this compound increases logP (~2.8 estimated), making it more lipophilic than analogs with smaller alkoxy groups (e.g., methoxy). Bromo/fluoro-substituted analogs (e.g., [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol) exhibit higher logP (~4.1) due to halogen electronegativity .

- Solubility: The hydroxymethyl group enhances water solubility compared to ketone-containing analogs like (4-Chlorophenyl)(4-hydroxyphenyl)methanone, which is less polar .

- Thermal Stability : Isobutoxy-substituted compounds generally exhibit higher boiling points than their methoxy counterparts due to increased molecular bulk.

Regulatory and Industrial Significance

- Pharmaceutical Impurities: (4-Chlorophenyl)(4-hydroxyphenyl)methanone is listed as a European Pharmacopoeia (EP) impurity, emphasizing the need for stringent quality control in drug manufacturing .

- Intermediate Utility: this compound’s hydroxymethyl group makes it a versatile precursor for esters or ethers used in anti-inflammatory or antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.